molecular formula C11H12N2O5S B027254 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide CAS No. 101063-97-2

6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide

货号 B027254
CAS 编号: 101063-97-2
分子量: 284.29 g/mol
InChI 键: ZDVMBZAHMSUHSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as methotrexate, is a widely used drug in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis. Methotrexate is a folate antagonist that inhibits the synthesis of DNA, RNA, and proteins, and thus, it is a potent chemotherapeutic agent.

作用机制

Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF), a cofactor required for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell proliferation. Methotrexate also inhibits the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a nucleotide required for DNA synthesis.
Biochemical and Physiological Effects:
Methotrexate has several biochemical and physiological effects. It inhibits cell proliferation and induces cell death by apoptosis. Methotrexate also affects the immune system by inhibiting the proliferation of T cells and B cells and reducing the production of cytokines. Methotrexate can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity.

实验室实验的优点和局限性

Methotrexate has several advantages for lab experiments. It is a potent chemotherapeutic agent that can be used to study the mechanisms of cell proliferation and apoptosis. Methotrexate can also be used to study the effects of folate depletion on cellular metabolism. However, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has limitations for lab experiments as it can cause toxicity and cell death at high concentrations.

未来方向

Methotrexate has several potential future directions. It can be used in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Methotrexate can also be used in combination with targeted therapies to improve the treatment of cancer and autoimmune diseases. Methotrexate can also be studied for its potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a potent chemotherapeutic agent that has been extensively studied for its therapeutic potential in various diseases. Methotrexate inhibits the synthesis of DNA, RNA, and proteins by inhibiting DHFR and TS. Methotrexate has several biochemical and physiological effects and can cause adverse effects such as myelosuppression, hepatotoxicity, nephrotoxicity, and pulmonary toxicity. Methotrexate has several advantages and limitations for lab experiments and has several potential future directions.

合成方法

Methotrexate is synthesized from 2,4-diamino-6-hydroxypyrimidine and 4-aminobenzoic acid. The synthesis involves several steps, including the protection of the amino groups, the formation of the benzothiadiazine ring, and the introduction of the methoxy group. The final product is obtained after deprotection and purification.

科学研究应用

Methotrexate has been extensively studied for its therapeutic potential in various diseases. In cancer research, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a chemotherapy agent for the treatment of leukemia, lymphoma, and solid tumors. In rheumatology, 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis. Methotrexate has also been studied for its potential in the treatment of inflammatory bowel disease, multiple sclerosis, and systemic lupus erythematosus.

属性

CAS 编号

101063-97-2

产品名称

6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide

分子式

C11H12N2O5S

分子量

284.29 g/mol

IUPAC 名称

3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI 键

ZDVMBZAHMSUHSS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O

规范 SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。